N-(3-(benzylamino)-2-hydroxypropyl)-N-mesitylmethanesulfonamide hydrobromide
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Overview
Description
N-(3-(benzylamino)-2-hydroxypropyl)-N-mesitylmethanesulfonamide hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylamino group, a hydroxypropyl group, and a methanesulfonamide group, all attached to a mesityl group, and is further modified with hydrobromide.
Synthetic Routes and Reaction Conditions:
Benzylamine Synthesis: The synthesis of benzylamine, a key component, involves the reduction of benzyl chloride with ammonia.
Hydroxypropyl Group Addition: The hydroxypropyl group can be introduced through the reaction of benzylamine with epichlorohydrin, followed by hydrolysis.
Methanesulfonamide Formation: Methanesulfonamide can be synthesized by reacting methanesulfonyl chloride with ammonia.
Mesityl Group Attachment: The mesityl group can be attached using Friedel-Crafts alkylation with mesitylene and an appropriate catalyst.
Hydrobromide Formation: The final step involves treating the compound with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to maintain consistency and efficiency.
Types of Reactions:
Oxidation: The benzylamino group can undergo oxidation to form benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO3).
Reduction: The hydroxypropyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles, acidic or basic conditions
Major Products Formed:
Benzaldehyde or benzoic acid from oxidation
Hydroxymethyl group from reduction
Various substituted methanesulfonamides from nucleophilic substitution
Scientific Research Applications
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of benzylated compounds.
Biology: The compound may serve as a building block for bioactive molecules or as a probe in biological studies.
Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.
Industry: Its unique chemical structure may find use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
N-Benzyl-N-methylmethanesulfonamide: Similar structure but lacks the hydroxypropyl group.
N-Benzyl-N-ethylmethanesulfonamide: Similar structure but with an ethyl group instead of a hydroxypropyl group.
N-Mesityl-N-methylmethanesulfonamide: Similar structure but lacks the benzylamino group.
Uniqueness: N-(3-(benzylamino)-2-hydroxypropyl)-N-mesitylmethanesulfonamide hydrobromide is unique due to the presence of both the benzylamino and hydroxypropyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[3-(benzylamino)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S.BrH/c1-15-10-16(2)20(17(3)11-15)22(26(4,24)25)14-19(23)13-21-12-18-8-6-5-7-9-18;/h5-11,19,21,23H,12-14H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGGCBXWFSWOHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(CC(CNCC2=CC=CC=C2)O)S(=O)(=O)C)C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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